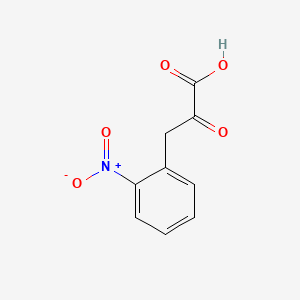

2-Nitrophenylpyruvic acid

描述

Historical Context of 2-Nitrophenylpyruvic Acid Discovery and Initial Characterization

The initial synthesis and characterization of this compound can be traced back to the late 19th century. A pivotal moment in its history is the work of Reissert in 1897, who described its synthesis through the condensation of 2-nitrotoluene (B74249) with a diester of oxalic acid. casetext.comorgsyn.org This method, often referred to as the Reissert reaction, laid the groundwork for future studies and applications of the compound. researchgate.netlookchem.com Early investigations focused on its chemical properties, including its oxidation under various conditions. casetext.com For instance, Reissert noted that oxidation could cleave the side chain, yielding products like o-nitrophenylacetic acid, o-nitrobenzoic acid, or o-nitrobenzaldehyde. casetext.com These early studies were crucial in establishing the fundamental reactivity of this compound.

Significance of this compound in Contemporary Chemical and Biochemical Disciplines

In the modern era, this compound has emerged as a versatile building block and a valuable tool in several scientific disciplines. chemimpex.comnetascientific.com Its significance stems from the reactivity conferred by its functional groups, making it an important intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.comnetascientific.com

In the realm of organic synthesis , it serves as a precursor for generating various heterocyclic compounds. The presence of both a nitro group and a keto-acid moiety allows for a range of chemical transformations. For example, the reduction of the nitro group is a key step in the synthesis of indole (B1671886) derivatives, a common scaffold in medicinal chemistry. nih.govresearchgate.net

In biochemical research , this compound and its derivatives are utilized as probes to study enzyme activity and inhibition. chemimpex.comnetascientific.com The specific interactions of this molecule with biological targets provide valuable insights into metabolic pathways and can inform the design of novel therapeutic agents. chemimpex.comnetascientific.com Its structure allows it to serve as a starting point for developing inhibitors of specific enzymes. chemimpex.comnih.gov

Furthermore, in analytical chemistry , it has found applications as a reagent in assays for detecting specific metal ions or as a marker for quantifying certain biomolecules. chemimpex.comnetascientific.com

Overview of Major Research Trajectories Involving this compound

Current research involving this compound is diverse and continues to expand into new areas. Some of the prominent research trajectories include:

Synthesis of Novel Heterocycles: A primary focus remains on using this compound as a starting material for creating complex heterocyclic structures. nih.govresearchgate.net Researchers are continuously developing more efficient and selective methods for these syntheses. A notable example is the synthesis of indolhydroxy derivatives through the reduction of this compound using stannous chloride. nih.govresearchgate.net

Development of Enzyme Inhibitors: The compound is a key component in the design and synthesis of molecules that can modulate the activity of enzymes. chemimpex.comnetascientific.com For instance, it has been used to create inhibitors of the eIF4E/eIF4G protein-protein interaction, which is crucial in translation initiation. nih.gov

Photochemical Applications: Research has explored the incorporation of derivatives of this compound into peptides and proteins to create photoresponsive biomolecules. scispace.com This allows for the photochemical cleavage of the biomolecule's backbone, providing a tool for studying protein function. scispace.com

Medicinal Chemistry and Drug Discovery: this compound serves as a precursor in the synthesis of compounds with potential therapeutic applications. chemimpex.com Its derivatives have been investigated for a range of biological activities. acs.org

Materials Science: The unique chemical properties of this compound and its derivatives have led to their exploration in the development of novel materials, such as polymers and coatings. netascientific.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5461-32-5 chemimpex.comnetascientific.com |

| Molecular Formula | C9H7NO5 chemimpex.comnetascientific.com |

| Molecular Weight | 209.16 g/mol chemimpex.comnetascientific.com |

| Appearance | Yellow to brown powder chemimpex.comnetascientific.com |

| Melting Point | 119-120 °C sigmaaldrich.com |

Table 2: Key Research Applications of this compound

| Research Area | Specific Application | Key Findings |

|---|---|---|

| Organic Synthesis | Precursor for indole derivatives | Efficient synthesis of indolhydroxy derivatives via reduction with SnCl2. nih.govresearchgate.net |

| Biochemistry | Enzyme inhibition studies | Used to develop inhibitors of the eIF4E/eIF4G protein-protein interaction. nih.gov |

| Medicinal Chemistry | Synthesis of biologically active compounds | Serves as a key intermediate in synthesizing pharmaceuticals targeting metabolic disorders. chemimpex.comnetascientific.com |

| Analytical Chemistry | Reagent in biochemical assays | Employed to detect and quantify certain biomolecules. chemimpex.comnetascientific.com |

| Photochemistry | Creation of photoresponsive biomolecules | Enables photochemical cleavage of peptide and protein backbones. scispace.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(2-nitrophenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c11-8(9(12)13)5-6-3-1-2-4-7(6)10(14)15/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCWRLDEYHZQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203041 | |

| Record name | 2-Nitrophenylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5461-32-5 | |

| Record name | 3-(2-Nitrophenyl)-2-oxopropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5461-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenylpyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005461325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5461-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrophenylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrophenylpyruvic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Nitrophenylpyruvic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVK99UGM9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Nitrophenylpyruvic Acid and Derivatives

Classical Synthetic Approaches for 2-Nitrophenylpyruvic Acid

Traditional methods for the synthesis of this compound have been well-established for over a century and continue to be relevant due to their use of accessible starting materials.

The most prominent classical synthesis of this compound is through the base-catalyzed condensation of o-nitrotoluene with a diester of oxalic acid, typically diethyl oxalate (B1200264). google.comwikipedia.org This reaction serves as the foundational step in the Reissert indole (B1671886) synthesis. wikipedia.orgresearchgate.netdrugfuture.com The process is initiated by a strong base, such as an alkali metal alcoholate, which deprotonates the methyl group of o-nitrotoluene. google.comyoutube.com The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the diethyl oxalate. youtube.com

The reaction yields an intermediate, ethyl o-nitrophenylpyruvate, which can be isolated as its alkali metal salt. google.comorgsyn.org Subsequent acidic hydrolysis of this ester furnishes this compound. researchgate.net Potassium ethoxide is often preferred as the base, as it has been shown to provide better yields than sodium ethoxide. wikipedia.org The primary advantages of this method are the low cost and ready availability of the starting materials. google.com

| Reaction Component | Role / Example | Reference |

| Starting Material | o-Nitrotoluene | google.comwikipedia.org |

| Reagent | Diethyl oxalate | wikipedia.orgresearchgate.net |

| Base | Potassium ethoxide, Sodium ethoxide | wikipedia.orgorgsyn.org |

| Intermediate | Ethyl o-nitrophenylpyruvate | wikipedia.orgresearchgate.net |

| Final Product | This compound | researchgate.net |

An alternative and milder synthetic pathway to this compound and its esters has been developed from 3-(2-nitrophenyl)oxirane-2,3-carboxamide. researchgate.net This method circumvents the often moderate yields associated with the classical condensation of 2-nitrotoluenes with oxalates. researchgate.net The synthesis proceeds via a 5-(2-nitrobenzyliden)-2,2-dimethyl-1,3-oxazolidin-4-one intermediate. researchgate.net This route is particularly valuable as it provides access to precursors for more complex heterocyclic systems, such as 2-(indol-2-yl)benzimidazoles, the synthesis of which has been hampered by the limited availability of 3-(2-nitrobenzyl)quinoxalin-2-ones. researchgate.net

The hydrolysis of appropriately substituted oxazol-5-one derivatives presents another viable route to this compound. Oxazol-5-ones, also known as azlactones, can be synthesized through the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acyl amino acid with an aldehyde. researchgate.netresearchgate.net For the synthesis of a this compound precursor, 2-nitrobenzaldehyde (B1664092) would be condensed with an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride (B1165640) and sodium acetate. nih.gov This would yield a 4-(2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one. The subsequent hydrolysis of this oxazolone (B7731731) ring, under either acidic or basic conditions, would lead to the formation of this compound.

Oxidation of suitable precursor molecules can also be employed to synthesize this compound. For example, the oxidation of a secondary alcohol, such as 2-hydroxy-3-(2-nitrophenyl)propanoic acid, would yield the target pyruvic acid. The selection of the oxidizing agent is critical to ensure the selective oxidation of the alcohol to a ketone without affecting the nitro group or causing oxidative cleavage of the molecule. vanderbilt.edu While the oxidation of this compound itself has been studied, leading to products like 2-nitrobenzaldehyde, google.com the reverse process, a synthetic oxidation to produce the acid, is a standard transformation in organic chemistry. A process for producing o-nitrobenzaldehyde involves treating an alkyl ester of o-nitrophenyl pyruvic acid in its enol salt or enol ester form with hydrogen peroxide. epo.org

Advanced and Green Synthetic Strategies for this compound

Modern synthetic approaches focus on improving efficiency, safety, and environmental friendliness. In the context of this compound, these strategies are often applied to its derivatives to produce high-value compounds.

Various catalytic systems can be employed, with platinum and palladium-based catalysts being common. orgsyn.orgresearchgate.net The reaction is typically performed under a hydrogen atmosphere in a solvent like acetic acid. orgsyn.org The catalytic hydrogenation of derivatives such as the oxime, semicarbazone, and phenylhydrazone of this compound has been shown to yield indole-2-carboxylic acid and 1-hydroxyindole-2-carboxylic acid. rsc.org

Recent advancements include the use of continuous-flow hydrogenation, which allows for better control of reaction parameters and enhanced safety. researchgate.net Furthermore, the development of heterogeneous catalytic asymmetric cascade reactions starting from 2-nitrophenylpyruvates for the synthesis of optically enriched tetrahydroquinolines showcases the utility of this substrate in advanced, green synthetic methodologies. researchgate.net

| Catalyst | Substrate | Product(s) | Reference |

| Platinum | Ethyl o-nitrophenylpyruvate | Ethyl indole-2-carboxylate | orgsyn.org |

| Not specified | Oxime of this compound | Indole-2-carboxylic acid, 1-Hydroxyindole-2-carboxylic acid | rsc.org |

| Not specified | Semicarbazone of this compound | Indole-2-carboxylic acid, 1-Hydroxyindole-2-carboxylic acid | rsc.org |

| Not specified | Phenylhydrazone of this compound | Indole-2-carboxylic acid, 1-Hydroxyindole-2-carboxylic acid | rsc.org |

| Cinchona alkaloid-modified Pt | 2-Nitrophenylpyruvates | Optically enriched 3-hydroxy-3,4-dihydroquinolin-2(1H)-ones | researchgate.net |

Catalytic Hydrogenation Methods for Nitro Group Reduction

Platinum-Catalyzed Asymmetric Cascade Reactions of 2-Nitrophenylpyruvates

While specific studies on platinum-catalyzed asymmetric cascade reactions starting directly from 2-nitrophenylpyruvates are not extensively detailed in the provided literature, valuable insights can be drawn from analogous reactions. The enantioselective hydrogenation of ethyl pyruvate (B1213749), a structurally similar α-ketoester, has been studied in detail using chirally modified platinum catalysts. documentsdelivered.com

In one such system, a Pt/Al₂O₃ catalyst modified with cinchonidine (B190817) is used for the asymmetric hydrogenation of ethyl pyruvate. documentsdelivered.com In situ spectroscopic studies indicate that the reaction mechanism involves the preferential adsorption of ethyl pyruvate in a cis-conformation on the catalyst surface. This orientation is stabilized by a hydrogen bond interaction with the co-adsorbed cinchonidine modifier, which guides the stereochemical outcome of the hydrogenation. documentsdelivered.com This model of stereodifferentiation, established for ethyl pyruvate, provides a foundational understanding for how similar platinum-based systems could be applied to achieve asymmetric reduction of the keto group in 2-nitrophenylpyruvates.

Table 1: Catalyst System for Asymmetric Hydrogenation of Ethyl Pyruvate | Component | Function | Reference | | :--- | :--- | :--- | | Catalyst | Pt/Al₂O₃ | Provides the active platinum surface for hydrogenation. | documentsdelivered.com | | Chiral Modifier | Cinchonidine | Induces enantioselectivity by interacting with the substrate. | documentsdelivered.com | | Substrate | Ethyl Pyruvate | Undergoes hydrogenation at the keto group. | documentsdelivered.com |

Palladium-Catalyzed Reductive Cyclization

Palladium-catalyzed reductive cyclization is a powerful method for synthesizing N-heterocycles from nitroarenes. This methodology is particularly applicable to substrates like this compound, which can be converted into valuable indole derivatives. The process typically involves the reduction of the nitro group, followed by an intramolecular cyclization.

This transformation often utilizes carbon monoxide (CO) as a terminal reductant. chemicalbook.com The palladium catalyst facilitates the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, which then undergoes an intramolecular condensation with the adjacent pyruvic acid moiety, leading to the formation of an indole ring system. chemicalbook.comgoogle.com The versatility of this method allows for the synthesis of a wide array of functionalized indoles and related heterocycles like pyrroloindoles under relatively mild conditions, offering significant advantages over other synthetic routes. chemicalbook.com

Stannous Chloride (SnCl₂) Catalyzed Reduction

The reduction of aromatic nitro groups using stannous chloride (tin(II) chloride) is a classic and reliable synthetic method. google.comnih.gov This approach is often chosen over catalytic hydrogenation when other reducible functional groups are present in the molecule that need to be preserved. google.com The reaction proceeds via an electron transfer mechanism from the Sn²⁺ salt, with a proton source such as water, alcohol, or acid facilitating the reduction. google.com

Aromatic nitro compounds are readily reduced by SnCl₂·2H₂O in solvents like alcohol or ethyl acetate. documentsdelivered.com This method demonstrates high selectivity, leaving groups such as aldehydes, ketones, esters, and halogens unaffected. documentsdelivered.com Despite its utility, a significant drawback is the moderate to poor atom economy, as the reaction generates stoichiometric amounts of tin(IV) salt by-products, which can complicate purification. google.com

Continuous Flow Synthesis Approaches

Continuous flow chemistry offers significant advantages for managing highly exothermic and potentially hazardous reactions, such as nitrations and the reduction of nitro compounds. cymitquimica.com By performing reactions in microreactors or tube reactors, this technology provides superior control over reaction parameters like temperature and pressure, and significantly enhances safety by minimizing the volume of hazardous material present at any given time. cymitquimica.com

The synthesis of nitroaromatic compounds and their subsequent reduction can be seamlessly integrated into a continuous flow setup. For instance, a robust, automated continuous flow system can be used for the safe nitration of sensitive substrates. cymitquimica.com Similarly, the reduction of nitro compounds to primary amines has been effectively demonstrated in continuous flow using various reagents. This approach ensures high reproducibility and yield, making it highly suitable for the industrial-scale synthesis of this compound and its derivatives. cymitquimica.com

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound allows for the exploration of structure-activity relationships in derived products. Standard synthetic routes are adapted to incorporate various substituents onto the phenyl ring.

Synthesis of 4-Bromo-2-nitrophenylpyruvate

A documented route to 4-bromo-2-nitrophenylpyruvate starts with 4-bromotoluene (B49008). google.com The synthesis involves a two-step process:

Nitration: 4-bromotoluene is first nitrated using a mixture of nitric and sulfuric acids (mixed acid) to introduce a nitro group at the 2-position, yielding 4-bromo-2-nitrotoluene (B1266186). google.com

Condensation: The resulting 4-bromo-2-nitrotoluene is then reacted with diethyl oxalate in the presence of a strong base, such as sodium ethoxide in ethanol (B145695). This Claisen condensation reaction forms the desired 4-bromo-2-nitrophenylpyruvate. google.com

This synthetic pathway is efficient but requires careful control of anhydrous conditions during the condensation step, which can pose challenges for large-scale industrial production. google.com

Synthesis of 5-Benzyloxy-2-nitrophenylpyruvic acid

The synthesis of 5-benzyloxy-2-nitrophenylpyruvic acid (CAS 22424-59-5) follows the same fundamental condensation chemistry used for other nitrophenylpyruvic acids. chemicalbook.com The logical synthetic precursor for this compound is 5-benzyloxy-2-nitrotoluene.

The proposed synthesis would involve the condensation of 5-benzyloxy-2-nitrotoluene with diethyl oxalate using a base like sodium ethoxide. This reaction would construct the pyruvic acid side chain at the methyl position of the toluene (B28343) derivative, yielding the target molecule. This method is analogous to the well-established synthesis of the parent this compound from 2-nitrotoluene (B74249).

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound is most prominently achieved through the Reissert synthesis, a process that involves the base-catalyzed condensation of 2-nitrotoluene with a diester of oxalic acid, typically diethyl oxalate. The mechanistic inquiries into this synthesis are crucial for optimizing reaction conditions and understanding the formation of key intermediates and potential byproducts. These investigations primarily focus on elucidating the reaction pathway and analyzing the transition states involved in the key bond-forming steps.

Reaction Pathway Elucidation

The formation of this compound from 2-nitrotoluene and diethyl oxalate is generally understood to proceed through a mechanism analogous to the Claisen condensation. The elucidated reaction pathway involves several key steps:

Enolate Formation: The reaction is initiated by a strong base, such as sodium ethoxide or potassium ethoxide, which abstracts a proton from the methyl group of 2-nitrotoluene. The presence of the electron-withdrawing nitro group (-NO2) at the ortho position increases the acidity of these protons, facilitating the formation of a resonance-stabilized carbanion, often referred to as a nitronate-stabilized enolate. The equilibrium of this step is influenced by the strength of the base and the reaction solvent.

Nucleophilic Attack: The generated carbanion acts as a potent nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This step results in the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as a leaving group. This step yields the corresponding ethyl 2-nitro-alpha-oxobenzenepropanoate.

Hydrolysis: Subsequent acidic or basic hydrolysis of the resulting ester cleaves the ester linkage to afford the final product, this compound.

Scheme 1: Proposed Reaction Pathway for the Synthesis of this compound

This schematic illustrates the principal steps in the base-catalyzed condensation of 2-nitrotoluene with diethyl oxalate to form this compound.

Transition State Analysis and Computational Studies in Synthesis

While extensive experimental work has established the general mechanism of the Reissert synthesis for this compound, detailed computational studies focusing specifically on the transition state analysis of this reaction are not widely available in the public domain. However, insights can be drawn from computational studies of analogous Claisen-type condensations and theoretical investigations of related nitroaromatic compounds.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the geometries and energies of reactants, intermediates, transition states, and products. For the synthesis of this compound, computational studies would be invaluable in:

Quantifying the Acidity of 2-Nitrotoluene: DFT calculations can provide a precise pKa value for the methyl protons of 2-nitrotoluene, offering a quantitative measure of the effect of the ortho-nitro group on its acidity.

Modeling the Enolate Structure: Computational analysis can determine the preferred geometry of the nitronate-stabilized enolate, including bond lengths and charge distribution, which are crucial for understanding its reactivity.

Locating and Characterizing the Transition State: The key step of nucleophilic attack of the enolate on diethyl oxalate proceeds through a high-energy transition state. Computational methods can be employed to locate the geometry of this transition state and calculate its activation energy. This information is critical for understanding the reaction kinetics. A hypothetical transition state structure is visualized below.

Figure 1: Hypothetical Transition State for the Nucleophilic Attack

This figure illustrates a plausible geometry for the transition state of the carbon-carbon bond-forming step, where the enolate of 2-nitrotoluene attacks the carbonyl carbon of diethyl oxalate.

Although specific computational data for the synthesis of this compound is scarce, DFT studies on the oxidation of 2-nitrotoluene have utilized functionals such as B3LYP with basis sets like 6-31+G(d,p) to model its reactivity. nih.gov These computational parameters could be effectively applied to model the condensation reaction and provide the energetic details of the reaction pathway.

The table below presents hypothetical data that could be generated from such a computational study to provide a more quantitative understanding of the reaction mechanism.

| Computational Parameter | Reactants (2-Nitrotoluene + Diethyl Oxalate) | Transition State | Intermediate (Tetrahedral Adduct) | Products (Ethyl 2-nitrophenylpyruvate + Ethoxide) |

| Relative Energy (kcal/mol) | 0.0 | Hypothetical Value: +15 to +25 | Hypothetical Value: +5 to +10 | Hypothetical Value: -5 to -15 |

| Key Bond Distance (Å) (C-C forming bond) | N/A | Hypothetical Value: ~2.0-2.5 | Hypothetical Value: ~1.54 | N/A |

| Imaginary Frequency (cm⁻¹) | 0 | Hypothetical Value: 1 (negative) | 0 | 0 |

This interactive table provides a template of the kind of data that would be generated from a detailed DFT study of the reaction mechanism. The values are hypothetical and serve to illustrate the insights that such a study would provide.

Further computational investigations are necessary to fully elucidate the intricate details of the transition states and reaction energetics for the synthesis of this compound and its derivatives. Such studies would be instrumental in refining the synthetic methodologies and expanding their applications.

Reactivity and Reaction Mechanisms of 2 Nitrophenylpyruvic Acid

Keto-Enol Tautomerism and its Influence on Reactivity

Derivatives of 2-Nitrophenylpyruvic acid demonstrate tautomerism, existing in solution as an equilibrium mixture of two constitutional isomers: the keto form, 3-(2-nitrophenyl)pyruvic acid, and the enol form, 2-hydroxy-3-(2-nitrophenyl)acrylic acid. lookchem.commasterorganicchemistry.com This equilibrium is a fundamental characteristic that significantly influences the compound's reactivity. numberanalytics.com The interconversion between the keto and enol forms, which involves the migration of a proton and the shifting of bonding electrons, can be catalyzed by either acids or bases. numberanalytics.comlibretexts.orglibretexts.org

The position of this equilibrium is highly dependent on the solvent used. lookchem.commasterorganicchemistry.com For example, in dimethyl sulfoxide-d6 (DMSO-d6), both tautomeric forms are observable in the ¹H NMR spectrum. lookchem.com For this compound itself, the molar ratio of the keto to enol form is nearly 1:1, while for its ester derivatives, the enol form can be the predominant species. lookchem.com Conversely, in a less polar solvent like chloroform-d3 (CDCl₃), the keto form is the major tautomer detected for the esters. lookchem.com

The geometry of the enol tautomer has been investigated using NMR spectroscopy. lookchem.com Long-range coupling constants indicate a cis configuration for the enol form of this compound derivatives. lookchem.com The dual nature of the molecule, stemming from this tautomerism, dictates its reaction pathways. The keto form possesses an electrophilic carbonyl carbon, while the enol form features a nucleophilic α-carbon, allowing it to react with various electrophiles. masterorganicchemistry.comlibretexts.org

Table 1: Tautomeric Equilibrium of this compound Derivatives in Solution lookchem.com

| Derivative | Solvent | Keto:Enol Ratio (A:B) | Predominant Form |

| This compound (4a) | DMSO-d6 | ~1:1 | Mixture |

| Methyl ester (4c) | DMSO-d6 | 1:1.5 | Enol |

| Ethyl ester (4d) | DMSO-d6 | 1:1.2 | Enol |

| Amide (4b) | DMSO-d6 | Only keto detected | Keto |

| Methyl ester (4c) | CDCl₃ | 16:1 | Keto |

| Ethyl ester (4d) | CDCl₃ | 19:1 | Keto |

Data is illustrative of the tautomeric behavior described in the literature.

Reactions Involving the Nitro Group

The ortho-positioned nitro group is the most reactive site in this compound, serving as a linchpin for a variety of synthetically important transformations, particularly intramolecular cyclization reactions that lead to the formation of heterocyclic systems.

The conversion of the nitro group to an amino group is a critical initial step in many synthetic routes utilizing this compound, most notably in the Reissert indole (B1671886) synthesis. bhu.ac.inepo.org This reduction transforms the electron-withdrawing nitro group into an electron-donating, nucleophilic amino group, which can then participate in subsequent intramolecular reactions. The resulting 2-aminophenylpyruvic acid is typically highly reactive and often cyclizes spontaneously without being isolated. researchgate.net

Table 2: Common Reducing Agents for this compound

| Reducing Agent/System | Reference |

| Ferrous sulfate (B86663) (FeSO₄) in aqueous ammonia | researchgate.netorgsyn.org |

| Sodium dithionite (B78146) (Na₂S₂O₄) | lookchem.comresearchgate.net |

| Tin(II) chloride (SnCl₂) | researchgate.netnih.govresearchgate.net |

| Catalytic Hydrogenation (e.g., H₂/Pd-C, Pt catalysts) | orgsyn.orgakjournals.comrsc.orgrsc.org |

| Zinc dust in acetic acid | researchgate.netorgsyn.org |

| Iron powder in acetic acid/ethanol (B145695) | researchgate.net |

Following the reduction of the nitro group, the resulting 2-aminophenylpyruvic acid intermediate readily undergoes intramolecular cyclization. The regioselectivity of this cyclization is sensitive to the reaction conditions, leading to different heterocyclic products.

The most prominent application of this compound is in the Reissert indole synthesis, which provides a reliable route to indole-2-carboxylic acids and their derivatives. bhu.ac.inepo.orgresearchgate.net The mechanism involves an initial reduction of the nitro group, followed by a spontaneous intramolecular condensation between the newly formed amine and the adjacent α-keto acid functional group. researchgate.net This cyclization and subsequent dehydration yield the stable indole ring system. lookchem.combhu.ac.in

The resulting indole-2-carboxylic acid can be isolated or, in some procedures, decarboxylated in situ or in a subsequent step by heating to produce the corresponding indole. bhu.ac.inresearchgate.net The efficiency of the reductive cyclization can be high; for example, using sodium dithionite (Na₂S₂O₄) in a dioxane-water solvent system at reflux can produce indole derivatives in nearly quantitative yields. lookchem.com Catalytic hydrogenation is another effective method, with continuous-flow hydrogenation techniques being developed for efficient and scalable synthesis. akjournals.com

The general sequence of the Reissert indole synthesis is as follows:

Reduction : The nitro group of this compound is reduced to an amino group. researchgate.net

Cyclization : The amine intermediate undergoes intramolecular cyclization onto the ketone.

Dehydration : The resulting intermediate dehydrates to form the indole-2-carboxylic acid. bhu.ac.in

Decarboxylation (Optional) : The carboxylic acid group is removed by heating to yield the final indole product. researchgate.net

Under certain catalytic reduction conditions, an alternative cyclization pathway can compete with or even dominate indole formation, leading to quinoline (B57606) derivatives. researchgate.net This reactivity is particularly observed during the catalytic hydrogenation of ethyl 2-nitrophenylpyruvates. rsc.orgresearchgate.net Instead of the expected indole, optically enriched 3-hydroxy-3,4-dihydroquinolin-2(1H)-ones have been prepared via an asymmetric cascade reaction over a modified platinum catalyst. rsc.orgresearchgate.net

The reaction proceeds through enantioselective hydrogenation of the keto group, followed by reduction of the nitro group and a spontaneous intramolecular amidation that forms the six-membered quinoline ring. rsc.org The presence of an acid co-catalyst, such as acetic acid, has been shown to promote this cyclization pathway and enhance the selectivity for the quinolone product over the indole. rsc.orgresearchgate.net Furthermore, the catalytic hydrogenation of derivatives, such as the oxime of ethyl 2-nitrophenylpyruvate, can also yield a mixture containing quinoline structures like 3-amino-1-hydroxy-1H-quinolin-2-one. rsc.org

This compound can serve as a precursor for the synthesis of quinoxalinone heterocycles. This transformation is achieved through a condensation reaction with o-phenylenediamines (1,2-diaminobenzenes). arkat-usa.orgresearchgate.netresearchgate.net In this reaction, the two amino groups of the diamine react with the α-keto acid moiety of this compound to form the dihydropyrazine (B8608421) ring characteristic of quinoxalinones.

The initial product of this condensation is a 3-(2-nitrobenzyl)quinoxalin-2(1H)-one. arkat-usa.orgresearchgate.netresearchgate.net The nitro group in this product remains available for further chemical modification. Subsequent reduction of this nitro group yields the corresponding 3-(2-aminobenzyl)quinoxalin-2(1H)-one, which is a versatile intermediate for constructing more complex, fused heterocyclic systems. arkat-usa.orgresearchgate.netresearchgate.net

Intramolecular Cyclization Reactions

Formation of Other Heterocyclic Compounds

The strategic positioning of the nitro and pyruvic acid groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The reactivity of these functional groups allows for intramolecular cyclization reactions, leading to the formation of fused ring systems.

One notable application is in the Reissert indole synthesis. wisdomlib.org This method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate (B1200264) to produce the corresponding o-nitrophenylpyruvic ester. Subsequent reduction of the nitro group, often using zinc dust in acetic acid, initiates a spontaneous cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated to yield the indole. wisdomlib.orgrsc.org The versatility of this reaction is demonstrated by its use in preparing various substituted indoles. researchgate.netresearchgate.net For instance, the reduction of (E)-3-(2-nitrophenyl)acrylic acid with stannous chloride (SnCl2) can yield hydroxyindole derivatives. nih.gov

Furthermore, this compound and its derivatives are key intermediates in the synthesis of quinoline derivatives. researchgate.netrsc.org For example, a heterogeneous catalytic asymmetric cascade reaction using 2-nitrophenylpyruvates can produce substituted quinoline derivatives. researchgate.net The reaction involves the enantioselective hydrogenation of the keto group, followed by the reduction of the nitro group and a subsequent spontaneous cyclization. researchgate.net The choice of catalyst and reaction conditions can influence the product selectivity between indole and quinoline formation. researchgate.netnih.gov

The reaction of this compound thiosemicarbazone can be used to form 1,2,4-triazino[5,6-b]quinoline derivatives through cyclization. cas.cz Additionally, condensation reactions of this compound with 1,2-diaminobenzenes are utilized to synthesize 3-(2-nitrobenzyl)quinoxalin-2(1H)-ones, which are precursors for other complex heterocyclic systems like 2-(indol-2-yl)benzimidazoles. researchgate.net

The Bischler-Möhlau indole synthesis offers another pathway, reacting α-bromo-acetophenone with an excess of aniline (B41778) to form a 2-aryl-indole. wikipedia.orgchemeurope.com While not directly starting from this compound, it highlights a related strategy for indole formation. wisdomlib.orgwikipedia.orgchemeurope.comnih.gov

Electrochemical Reduction Processes

The electrochemical reduction of nitroaromatic compounds, including this compound, is a complex process that proceeds through multiple electron and proton transfer steps. uchile.cliiste.org The initial step is the reversible one-electron reduction to form a nitro anion-radical (ArNO₂⁻•). uchile.clmdpi.com This radical anion is a key intermediate that dictates the subsequent reaction pathways.

The electrochemical reduction pathway can be summarized as follows:

ArNO₂ + e⁻ ⇌ ArNO₂⁻• (Formation of nitro anion-radical)

ArNO₂⁻• + H⁺ → ArNO₂H•

ArNO₂H• + e⁻ + H⁺ → ArN(OH)₂ → ArNO + H₂O (Formation of nitroso derivative)

ArNO + 2e⁻ + 2H⁺ → ArNHOH (Formation of hydroxylamine)

ArNHOH + 2e⁻ + 2H⁺ → ArNH₂ + H₂O (Formation of amine)

The relative ease of these reduction steps can be influenced by the structure of the nitroaromatic compound and the reaction conditions, such as pH and electrode material. mdpi.comacs.org For many nitrobenzene (B124822) derivatives, the reduction to the hydroxylamine (B1172632) is observed as a single, irreversible four-electron wave in techniques like polarography and cyclic voltammetry. iiste.org The half-wave potential for the reduction of nitrobenzene to phenylhydroxylamine is in the range of -0.30 to -0.45 V at pH 7.0. mdpi.com

Side reactions can also occur, such as the condensation of the nitroso intermediate with the hydroxylamine to form an azoxybenzene (B3421426) derivative (ArN(O)NAr), which can be further reduced. acs.org

Reactions Involving the Pyruvic Acid Moiety

Condensation Reactions

The pyruvic acid moiety in this compound is reactive and can participate in various condensation reactions. These reactions often involve the active methylene (B1212753) group adjacent to the ketone and carboxylic acid functionalities.

A key example is the Reissert-Kondo reaction, where o-nitrotoluene condenses with diethyl oxalate in the presence of a base like potassium ethoxide to form ethyl 2-(2-nitrophenyl)pyruvate. cdnsciencepub.com This reaction is reversible, as demonstrated by the reversion of 4-benzylthio-2-nitrophenylpyruvic acid back to 4-benzylthio-2-nitrotoluene when left in ethanol at room temperature. cdnsciencepub.com

Condensation can also occur with hydrazines to form hydrazones, which can then be cyclized to create heterocyclic compounds. ijcrt.org For instance, the reaction of this compound with thiosemicarbazide (B42300) yields a thiosemicarbazone. cas.cz

Derivatization of the Carboxylic Acid Group

The carboxylic acid group of this compound can be readily derivatized through standard chemical transformations.

Esterification: The carboxylic acid can be converted to its corresponding ester by reacting with an alcohol in the presence of an acid catalyst. For example, reaction with ethanol under reflux with a catalytic amount of sulfuric acid yields ethyl 2-(2-nitrophenyl)pyruvate.

Amide Formation: The carboxylic acid can be converted to an amide. This is often achieved by first converting the carboxylic acid to a more reactive species like an acid chloride, which then reacts with an amine.

Hydrazide Formation: Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to form 3-nitrophenylhydrazides. This technique is often employed to enhance detection in analytical methods like liquid chromatography-mass spectrometry. slu.se

Aldol (B89426) Reactions (in context of pyruvic acid activation)

Pyruvic acid and its derivatives can undergo aldol reactions, acting as both the nucleophile (enolate) and the electrophile. researchgate.net However, the direct aldol reaction of pyruvic acids can be challenging to control, often leading to self-condensation or other side reactions. acs.org

To overcome these challenges, methods for the activation of pyruvic acid have been developed. Boron-based catalysts, such as diphenylborinic acid, have been shown to be effective for promoting direct aldol reactions of pyruvic acids with aldehydes in water. acs.orgorganic-chemistry.orgnih.gov The boron catalyst is believed to stabilize the enol tautomer of the pyruvic acid, facilitating its reaction with the aldehyde. organic-chemistry.org This method allows for the synthesis of useful isotetronic acid derivatives in high yields. acs.orgorganic-chemistry.org

Catalytic asymmetric aldol reactions of pyruvates have also been achieved using chiral Lewis acid catalysts, mimicking the action of aldolase (B8822740) enzymes. rsc.orgnih.gov These reactions can produce homo-aldol products with high enantiomeric excess. rsc.orgnih.gov The reaction of pyruvate (B1213749) esters with aldehydes can be catalyzed by chiral bisoxazoline copper(II) complexes, leading to cross-aldol adducts. nih.gov

Photochemical Transformations of this compound Derivatives

Derivatives of this compound, particularly esters, are part of the broader class of o-nitrobenzyl compounds, which are well-known for their use as photoremovable protecting groups. mdpi.com These "caged" compounds can release a molecule of interest, such as a carboxylic acid, upon irradiation with UV light. mdpi.comrsc.org

The photochemical reaction mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate. mdpi.com This intermediate then undergoes a series of rearrangements to release the carboxylic acid and form an o-nitrosobenzaldehyde as a byproduct. mdpi.com

The efficiency of this photorelease, measured by the quantum yield, can be influenced by the specific structure of the o-nitrobenzyl derivative. nih.govresearchgate.net For instance, the introduction of methoxy (B1213986) groups on the phenyl ring can shift the absorption to longer wavelengths and improve the photolytic efficiency. nih.gov The photolysis of 3-(4,5-dimethoxy-2-nitrophenyl)-2-butyl (DMNPB) esters, for example, can release carboxylic acids with high quantum yields upon near-UV irradiation. nih.gov

The photochemical process can be very rapid, with the aci-nitro intermediate being a transient species detectable by laser flash photolysis, decaying in the submillisecond to millisecond timescale. nih.govcdnsciencepub.com This rapid release has made o-nitrobenzyl-based caging groups valuable tools in biological studies for the controlled release of bioactive molecules. nih.gov

Applications of 2 Nitrophenylpyruvic Acid in Organic Synthesis and Medicinal Chemistry

Precursor for Pharmacologically Active Compounds

2-Nitrophenylpyruvic acid is a versatile building block in the fields of organic synthesis and medicinal chemistry. chemimpex.comnetascientific.com Its reactive nature, owing to the presence of a nitro group, makes it a valuable intermediate in the creation of a diverse range of pharmaceuticals. chemimpex.comnetascientific.com This compound is particularly instrumental in developing enzyme inhibitors and constructing more complex molecular structures, which are essential for investigating metabolic pathways. chemimpex.comnetascientific.com

Synthesis of Enzyme Inhibitors

The unique structure of this compound allows for specific interactions with biological targets, paving the way for innovative drug design. chemimpex.comnetascientific.com It is a key component in the synthesis of various enzyme inhibitors, which are crucial for studying enzyme activity and identifying potential therapeutic targets. chemimpex.comnetascientific.com

eIF4E/eIF4G Inhibitors

This compound is a crucial reactant in the synthesis of 4EGI-1, a known inhibitor of the eIF4E/eIF4G protein-protein interaction. nih.govacs.org This interaction is a critical step in the initiation of cap-dependent translation, a process often dysregulated in cancer. The synthesis involves condensing this compound with a 2-hydrazinyl-thiazole derivative. acs.org 4EGI-1 and its analogs have been shown to disrupt the eIF4F complex, inhibit the expression of oncogenic proteins like cyclins D1 and E, C-myc, and Bcl-2, and induce apoptosis in cancer cells. nih.govchemsrc.comnih.gov

Researchers have designed and synthesized a series of rigidified mimetics of 4EGI-1 to improve its binding affinity to eIF4E and enhance its inhibitory potency. nih.govacs.org These efforts aim to optimize the inhibitor as a molecular probe and a potential drug candidate for cancer therapy. nih.gov

Table 1: Synthesis and Activity of eIF4E/eIF4G Inhibitors

| Compound | Synthetic Precursor | Key Action | Therapeutic Potential |

|---|---|---|---|

| 4EGI-1 | This compound | Inhibits eIF4E/eIF4G interaction, disrupts eIF4F complex | Anticancer agent |

| Rigidified 4EGI-1 Mimetics | This compound | Enhanced inhibition of eIF4E/eIF4G interaction | Improved anticancer drug candidates |

Cytosolic Phospholipase A₂ Inhibitors

Derivatives of indole-2-carboxylic acid, synthesized from precursors including this compound, have been identified as inhibitors of cytosolic phospholipase A₂ (cPLA₂). researchgate.net This enzyme plays a key role in the inflammatory process by releasing arachidonic acid from cell membranes, which is a precursor to pro-inflammatory eicosanoids. mdpi.com For instance, 3-(octadecanoylaminomethyl)indole-2-carboxylic acid derivatives have shown inhibitory activity against cPLA₂. researchgate.net The development of novel cPLA₂ inhibitors, such as next-generation thiazolyl ketones, represents a targeted approach for cancer therapy, particularly for leukemia. uoa.gr

Alanine (B10760859) Transaminase Substrate and Inhibitor

Alanine transaminase (ALT), also known as alanine aminotransferase, is a key enzyme in amino acid metabolism. wikipedia.orgbiointerfaceresearch.com It catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate, forming pyruvate (B1213749) and L-glutamate. wikipedia.org While direct studies detailing this compound as a substrate or inhibitor of ALT are not prevalent, the broader class of pyruvic acids and their derivatives are central to the reactions catalyzed by aminotransferases. The study of inhibitors for enzymes like ALT is crucial, as their elevated levels can indicate liver damage. wikipedia.orgbiointerfaceresearch.com Various compounds, such as L-cycloserine and L-2-amino-4-methoxy-trans-but-3-enoic acid, have been identified as selective inhibitors of alanine and aspartate aminotransferases, respectively. nih.gov

Pyruvate Carboxylase Inhibitors

Pyruvate carboxylase (PC) is a vital enzyme that replenishes the intermediates of the TCA cycle. nih.gov Inhibition of PC is a therapeutic strategy for diseases like type 2 diabetes and certain cancers. nih.govmarquette.edu While specific studies on this compound as a direct inhibitor of pyruvate carboxylase are limited, related α-keto acids and their derivatives have been evaluated. nih.govmarquette.edu For example, a series of α-hydroxycinnamic acids have been identified as potent inhibitors of PC, with some acting as competitive inhibitors with respect to pyruvate. marquette.edu The inhibition of the carboxyl transferase domain of PC is a key target for these inhibitors. nih.govmarquette.edu

Synthesis of Indoles for Drug Discovery

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, found in numerous pharmacologically active compounds. nih.govresearchgate.net this compound is a key starting material for the Reissert indole synthesis, a method that involves the reductive cyclization of o-nitrophenylpyruvic acids to yield indole-2-carboxylic acids. epo.org This process is a cornerstone for producing a wide array of indole derivatives. researchgate.netepo.org

For example, the reduction of this compound using stannous chloride (SnCl₂) in ethanol (B145695) can produce N-hydroxy indole derivatives. nih.gov These indole derivatives are being explored for various therapeutic applications, including as antiviral agents. nih.gov The versatility of the Reissert synthesis allows for the introduction of various substituents onto the indole ring, enabling the fine-tuning of the pharmacological properties of the resulting compounds for drug discovery programs. epo.org

Building Block for Complex Molecules

This compound serves as a crucial intermediate and building block in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds which are foundational structures in many pharmaceuticals and agrochemicals. chemimpex.comnetascientific.com Its chemical structure, featuring an aromatic ring activated by a nitro group and a reactive pyruvic acid side chain, makes it a versatile precursor for constructing intricate molecular architectures. chemimpex.com

A significant application of this compound is in the Reissert indole synthesis. This classic method involves the condensation of o-nitrotoluenes with oxalates to produce o-nitrophenylpyruvates, which are then subjected to reductive cyclization to form indole-2-carboxylic acid derivatives. mdpi.com Although effective, traditional Reissert methods can suffer from moderate yields in the initial condensation step. researchgate.net

Recent research has focused on optimizing this process. A highly efficient methodology has been developed for synthesizing derivatives of indole-2-carboxylic acid through the intramolecular reductive cyclization of this compound and its esters and amides. lookchem.com This method utilizes sodium dithionite (B78146) (Na₂S₂O₄) in a dioxane/water mixture at reflux, leading to the formation of the corresponding indole derivatives in nearly quantitative yields. lookchem.com This streamlined approach bypasses intermediate steps of hydrolysis or esterification, offering a more direct route to these valuable indole compounds. lookchem.com

The research findings below illustrate the conversion of this compound derivatives into various indole structures, highlighting the compound's role as a key precursor.

Table 1: Synthesis of Indole Derivatives from this compound Precursors

| Entry | Starting Material (this compound Derivative) | Product (Indole Derivative) | Yield (%) |

|---|---|---|---|

| 1 | This compound | Indole-2-carboxylic acid | 98 |

| 2 | Methyl 2-nitrophenylpyruvate | Methyl indole-2-carboxylate | 99 |

| 3 | Ethyl 2-nitrophenylpyruvate | Ethyl indole-2-carboxylate | 99 |

| 4 | Amide of this compound | Indole-2-carboxamide | 97 |

Data sourced from a 2018 study on efficient indole synthesis. lookchem.com

Beyond indoles, this compound is a precursor for other heterocyclic systems. For example, it reacts with 1,2-diaminobenzenes to yield 3-(2-nitrobenzyl)quinoxalin-2(1H)-ones, which are themselves important intermediates for pharmacologically active molecules. researchgate.net This reactivity underscores the utility of this compound as a versatile building block for creating a diverse library of complex heterocyclic molecules. researchgate.netlookchem.com

Role in Prodrug Design and Development

Prodrugs are inactive or less active chemical entities that are transformed into pharmacologically active drugs in vivo through metabolic or chemical processes. nih.govactamedicamarisiensis.ro This strategy is employed to overcome undesirable properties of a parent drug, such as poor solubility, low permeability, rapid metabolism, or lack of site-specific delivery. nih.govactamedicamarisiensis.roresearchgate.net The design of a prodrug involves attaching a temporary chemical moiety, or "promoiety," to the active drug, which is cleaved under specific physiological conditions to release the parent compound. actamedicamarisiensis.ro

This compound plays a significant role in this field not as a prodrug itself, but as a key structural component used in the synthesis of complex molecules designed to function as prodrugs or advanced drug candidates. google.comacs.org Its chemical handles allow it to be incorporated into larger, more complex structures that are investigated for therapeutic purposes, such as inhibitors of specific biological pathways. acs.orgnih.gov

A notable area of research is the development of inhibitors for eukaryotic translation initiation factor 4E (eIF4E) and its binding partner eIF4G. The interaction between these proteins is critical for the initiation of protein synthesis and is often dysregulated in cancer. google.com Researchers have synthesized rigidified mimetics of 4EGI-1, a known inhibitor of this interaction. In these synthetic pathways, this compound is condensed with complex hydrazine (B178648) intermediates to create the final inhibitor molecules. acs.orgnih.gov The resulting compounds, such as (E/Z)-13a and (E/Z)-13b, are designed to disrupt the protein-protein interaction, thereby inhibiting translation initiation. acs.org

Table 2: Research Findings on Inhibitors Synthesized Using this compound

| Research Area | Target | Precursors | Synthesized Compound Type |

|---|---|---|---|

| Cancer Therapeutics | eIF4E/eIF4G protein-protein interaction | 4,5-dihydronaphtho[1,2-d]thiazol-2-yl)hydrazines and this compound | Rigidified mimetics of 4EGI-1 inhibitor |

| Antiviral Agents | Hepatitis C Virus (HCV) NS3 Protease | 2-nitro anilines and keto acids like nitrophenylpyruvic acid | Macrocyclic protease inhibitors |

Information compiled from studies on the synthesis of therapeutic compounds. acs.orggoogleapis.com

Similarly, in the search for new treatments for Hepatitis C Virus (HCV), this compound and related keto acids are listed as potential starting materials for synthesizing quinoxaline-containing compounds and other macrocycles that act as HCV inhibitors. google.comgoogleapis.com The design of these complex inhibitors often aligns with prodrug principles, where the synthesized molecule is optimized for stability, delivery, and activity against its intended biological target. researchgate.netgoogleapis.com

Applications in Materials Science (e.g., Cathode Materials)

The field of materials science is in constant search of novel materials with superior performance, lower cost, and greater sustainability, particularly for energy storage applications like batteries. gatech.edu The cathode is a critical component of a lithium-ion battery, significantly influencing its energy density, lifespan, and cost. gatech.edu While materials based on cobalt and nickel are prevalent, their high cost and environmental concerns drive research into alternatives. gatech.edu

In this context, this compound has been identified as a novel cathode material. google.com Specifically, its use has been documented in a magnesium/zinc-based primary battery. google.com This application represents a significant departure from its traditional use in organic synthesis, highlighting the compound's versatility. The exploration of organic compounds for battery electrodes is a growing area of interest, aimed at developing more sustainable and cost-effective energy storage systems.

The move towards alternative cathode materials is a key strategy in reducing battery costs, which can account for up to 50% of the total cost of an electric vehicle. gatech.edu Materials like iron chloride (FeCl₃) are being investigated for their low cost and high energy storage capacity. gatech.edu The use of an organic molecule like this compound aligns with this trend of exploring unconventional, potentially lower-cost, and more abundant elements for battery components.

Table 3: Comparison of Cathode Material Types

| Cathode Material Type | Example(s) | Key Characteristics |

|---|---|---|

| Conventional Oxides | LiCoO₂, NMC (Nickel Manganese Cobalt) | High energy density, high cost, reliance on critical metals. gatech.edufrontiersin.org |

| Phosphate-Based | LiFePO₄ (LFP) | Lower cost, good stability, lower voltage than some oxides. gatech.edu |

| Novel Inorganic | FeCl₃ (Iron Chloride) | Very low cost (1-2% of conventional), high capacity, promising alternative. gatech.edu |

While research into organic cathode materials is still emerging compared to inorganic systems, the identification of this compound for this purpose demonstrates the expanding scope of its applications beyond chemistry and into materials science.

Biochemical and Biological Studies Involving 2 Nitrophenylpyruvic Acid

Enzyme Substrate and Kinetic Studies

2-Nitrophenylpyruvic acid has been employed in several studies to understand the kinetics and mechanisms of various enzymes. Its structural similarity to natural substrates allows it to act as a substrate or inhibitor, providing insights into enzyme function.

Interaction with Lactate (B86563) Dehydrogenase

Kinetic studies have explored the interaction of this compound (o-nitrophenylpyruvate) with lactate dehydrogenase (LDH). Although it is considered a poor substrate for both the pig heart and pig muscle isoenzymes of LDH, it exhibits a reasonable affinity for the heart isoenzyme. nih.gov The interaction begins with the formation of an enzyme-NADH-substrate ternary complex. nih.gov The formation of this complex is pH-dependent, occurring only when a group with a pK of 6.8, likely the histidine-195 residue, is protonated. nih.gov

Further investigations using isotope effects with NADH and its deuterium (B1214612) analogue have revealed that the initially formed ternary complex with o-nitrophenylpyruvate is not the active form. This complex undergoes a slow, pH-independent isomerization to an active ternary complex, which then rapidly breaks down to release NAD+. nih.gov It is suggested that the histidine-195 residue remains protonated in this activated complex just before the hydride transfer step. nih.gov Studies have also shown that all four subunits of the tetrameric lactate dehydrogenase enzyme are kinetically equivalent in the oxidation of bound NADH by o-nitrophenylpyruvate. nih.gov The keto and enol forms of pyruvate (B1213749) and their analogues are relevant to their interaction with LDH, with the keto form being the predominant species in the enzymatic reaction. researchgate.net

Table 1: Kinetic Parameters of Lactate Dehydrogenase with o-Nitrophenylpyruvate

| Parameter | Value/Observation | Reference |

|---|---|---|

| Substrate Property | Poor substrate for pig heart and muscle LDH | nih.gov |

| Affinity | Reasonable affinity for the heart isoenzyme | nih.gov |

| Complex Formation | Forms an enzyme-NADH-substrate ternary complex | nih.gov |

| pH Dependence | Complex formation requires protonation of a group with pK 6.8 (likely His-195) | nih.gov |

| Reaction Mechanism | Rapidly formed ternary complex isomerizes to an active complex | nih.gov |

| Isomerization | pH-independent | nih.gov |

| Enzyme Subunits | All four subunits are kinetically equivalent | nih.gov |

Studies of Amino Acid Metabolism

While direct, extensive studies on the role of this compound in amino acid metabolism are not widely documented in the reviewed literature, its structural analogues and derivatives are central to this area of research. Phenylpyruvic acid, the parent compound, is a key intermediate in the metabolism of phenylalanine. libretexts.org Transaminases, a class of enzymes crucial for amino acid synthesis and degradation, catalyze the interconversion of amino acids and α-keto acids. nih.gov For instance, aminotransferases can convert 4-aminophenylpyruvate to 4-aminophenylalanine. kobe-u.ac.jp

The enzymatic conversion of nitrated phenylpyruvic acid derivatives is a subject of interest in metabolic engineering. For example, the biosynthesis of p-nitro-L-phenylalanine (pN-Phe) can proceed through the conversion of p-nitrophenylpyruvate (pN-Pyr) by aminotransferases. google.comkunjapurlab.org Native E. coli aminotransferases, such as TyrB, are capable of converting various aromatic keto acids into their corresponding amino acids. kunjapurlab.orgresearchgate.net This suggests that this compound could potentially serve as a substrate for certain aminotransferases to produce 2-nitrophenylalanine, although specific studies demonstrating this conversion with purified enzymes are not detailed in the provided search results.

Pyruvate Carboxylase Studies

Pyruvate carboxylase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of pyruvate to form oxaloacetate, a crucial anaplerotic reaction that replenishes intermediates of the tricarboxylic acid (TCA) cycle. researchgate.netmarquette.edu The enzyme's substrate is typically pyruvate, and its activity is allosterically regulated by acetyl-CoA. researchgate.net

While there is extensive research on inhibitors of pyruvate carboxylase, particularly α-hydroxycinnamic acids and other pyruvate analogs, there is no specific mention in the searched literature of studies investigating this compound as either a substrate or an inhibitor of this enzyme. marquette.edu The substrate specificity of pyruvate carboxylase is generally considered to be quite narrow for the α-keto acid. karger.com

Hydroxymandelate Synthase Studies

Hydroxymandelate synthase (Hms) is a nonheme Fe(II)-dependent dioxygenase that catalyzes the conversion of p-hydroxyphenylpyruvate to (S)-p-hydroxymandelate. plos.orgresearchgate.net Studies on the substrate specificity of Hms from Streptomyces coelicolor have shown that the enzyme has a strong preference for aromatic α-oxo acids. plos.orgresearchgate.net The presence of an aromatic substituent is crucial for efficient turnover. plos.org

A study on the substrate promiscuity of Hms investigated a range of α-oxo acids, including the structurally related p-nitrophenylpyruvic acid. plos.org This indicates that nitrated derivatives of phenylpyruvic acid can interact with the active site of Hms. However, specific kinetic data for the ortho-substituted isomer, this compound, were not provided in the available research. The study did find that the turnover number of Hms strongly correlates with the hydrophobicity of the substrate. plos.org

Metabolic Pathways Research

This compound serves as a key intermediate in the synthesis of various molecules used in metabolic research. Its utility is particularly evident in the field of metabolic engineering, where it can be a precursor for producing non-standard amino acids. For instance, in engineered biosynthetic pathways, this compound can be synthesized and subsequently used to produce other valuable compounds. kobe-u.ac.jp

A significant application is in the de novo biosynthesis of nitrated amino acids like para-nitro-L-phenylalanine (pN-Phe). biorxiv.org These pathways often involve the enzymatic conversion of a nitrated phenylpyruvic acid derivative. For example, pathways have been designed where para-aminophenylpyruvate is first generated and then oxidized to para-nitrophenylpyruvate, which is subsequently transaminated to pN-Phe. google.com The synthesis of inhibitors for biological targets often involves the use of this compound as a starting material, highlighting its role as a building block in chemical biology and drug discovery, which often intersects with the study of metabolic pathways. nih.govacs.org

Interactions with Biological Targets

The primary documented interaction of this compound with a specific biological target, outside of the enzymatic studies mentioned above, is in its role as a chemical precursor for the synthesis of inhibitors of the eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a key protein in the initiation of cap-dependent translation, a process that is often dysregulated in cancer. nih.govnih.gov

Computational Biochemistry and Molecular Modeling of Interactions

Computational studies, including quantum chemical modeling and molecular docking, have been employed to investigate the structural properties of this compound and the interaction of its derivatives with biological targets. These methods provide molecular-level insights into the compound's behavior and its potential as a scaffold for designing biologically active molecules.

Quantum Chemical Modeling

Quantum mechanics calculations have been utilized to determine the structural and electronic properties of this compound. A notable area of investigation is its keto-enol tautomerism. The synthesis of o-nitrophenylpyruvic acid results in a mixture of its keto and enol forms, which can be distinguished using NMR spectroscopy. researchgate.net Computational analysis, alongside X-ray diffraction, has been used to determine the more stable tautomeric form. researchgate.net

Quantum mechanics calculations performed in the gas phase confirmed that the crystalline structure corresponds to the keto tautomer. researchgate.net These computational findings align with experimental data from X-ray diffraction, providing a deeper understanding of the compound's inherent structural preferences. researchgate.net Methods such as AMPAC-AM1 and RHF/6-31G have been used for these calculations. researchgate.net

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict how a molecule binds to a macromolecular target, such as a protein. This method has been applied to derivatives of this compound to explore their potential as enzyme inhibitors.

HIV-1 Integrase (IN) Inhibition: A series of substituted indole-β-diketo acids, synthesized from this compound derivatives, were identified as potent inhibitors of HIV-1 integrase. researchgate.net Computational studies were conducted using the determined keto-enolic structure of a representative compound. The results indicated that these compounds interact extensively with essential amino acids within the active site of the integrase enzyme. researchgate.net

Antiviral Research: In other research, new indolhydroxy derivatives were prepared through the reduction of this compound. researchgate.net These synthesized compounds underwent in silico testing to evaluate their potential against the human immunodeficiency virus type 1 (HIV-1) and the SARS-CoV-2 virus. researchgate.net

Protein Kinase C (PKC) Modulators: this compound serves as a starting material for the synthesis of complex molecules like benzolactones, which are designed as modulators for Protein Kinase C (PKC) isozymes. kyoto-u.ac.jp A computational docking study of a benzolactam derivative with the PKCb-C1B domain was performed. This study suggested that steric hindrance between the ligand and the entrance of the binding cavity could play a role in its interaction with the protein. kyoto-u.ac.jp

To characterize intermolecular connections in derivatives, Hirshfeld molecular surface analysis has been used. researchgate.net This computational method revealed that H...H interactions were particularly significant in the crystal constitution of one of the studied indole (B1671886) derivatives. researchgate.net

The table below summarizes key computational studies involving derivatives of this compound.

Table 1: Computational Studies on Derivatives of this compound

| Biological Target | Derivative Class | Computational Method | Key Findings | Citations |

|---|---|---|---|---|

| HIV-1 Integrase (IN) | Indole-β-diketo acids | Molecular Docking | Compounds interact extensively with essential amino acids in the enzyme's active site. | researchgate.net |

| Anti-HIV-1 and SARS-CoV-2 Proteins | Indolhydroxy derivatives | In silico testing | Evaluated potential antiviral activity. | researchgate.net |

| Protein Kinase Cβ (PKCβ) | Benzolactam derivative | Molecular Docking | Identified potential steric hindrance affecting ligand binding. | kyoto-u.ac.jp |

Advanced Analytical Techniques in 2 Nitrophenylpyruvic Acid Research

Spectroscopic Characterization of 2-Nitrophenylpyruvic Acid and Derivatives

Spectroscopic techniques are indispensable for determining the molecular structure and electronic properties of this compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and UV-Visible spectroscopy provide detailed insights into the atomic arrangement and electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound and its derivatives by providing information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are routinely used.

In a study of the keto/enol tautomerism of o-nitrophenylpyruvic acid, ¹H and ¹³C NMR were used to assign the structures of the two tautomeric forms in a DMSO/CDCl₃ solvent mixture. researchgate.net For the enol form (3a), the aromatic protons appear as a multiplet in the range of δ 7.39–7.80 ppm, while the methylene (B1212753) protons of the keto form (3b) are not explicitly assigned but their presence is confirmed by the distinct ¹³C signals. researchgate.net

¹³C NMR data provides more definitive structural information. The keto form (3b) is characterized by a carbonyl signal (C=O) at δ 192.2 ppm and a methylene carbon (-CH₂-) signal at δ 43.7 ppm. researchgate.net In contrast, the enol form (3a) shows a signal for the enolic carbon (Ar-C=C) at δ 144.8 ppm. The carboxylic acid carbon (-COOH) resonates at δ 165.8 ppm for the enol form. researchgate.net The aromatic carbons for both tautomers appear in the δ 124.2–134.1 ppm range. researchgate.net

The study of ethyl 2-nitrophenylpyruvate, a derivative, also utilized ¹H NMR. In dimethyl sulphoxide, the 6-H proton resonance appears as a double doublet at δ 8.57, indicating a specific electronic environment. rsc.org The structural identity of derivatives of 4EGI-1, which are synthesized from this compound, has been confirmed using high-resolution ¹H and ¹³C NMR spectroscopy. nih.gov

Table 1: ¹³C NMR Chemical Shifts (δ) for this compound Tautomers

| Carbon Atom | Keto Form (3b) (ppm) | Enol Form (3a) (ppm) |

|---|---|---|

| CO–COOH | 192.2 (s) | - |

| COOH | - | 165.8 (s) |

| C-1 (Ar) | 128.5 (s) | 129.7 (s) |

| C-2 (Ar) | 148.8 (s) | 148.8 (s) |

| C-3 (Ar) | 124.2 (d) | 124.9 (d) |

| C-4 (Ar) | 129.4 (d) | 129.4 (d) |

| C-5 (Ar) | 134.1 (d) | 134.1 (d) |

| C-6 (Ar) | 131.5 (d) | 131.5 (d) |

| Ar–CH₂–C | - | 144.8 (s) |

| Ar–CH=C | 114.7 (d) | - |

| Ar–CH₂– | 43.7 (t) | - |

s: singlet; d: doublet; t: triplet. Data sourced from a study on the keto/enol tautomerism of o-nitrophenylpyruvic acid. researchgate.net

X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. A study on the tautomerism of o-nitrophenylpyruvic acid utilized single-crystal X-ray diffraction to determine that the crystalline form corresponds to the keto tautomer. researchgate.net

The crystal structure was solved using direct methods and refined anisotropically. researchgate.net The analysis revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net The unit cell parameters were determined to be a = 15.113(2) Å, b = 5.149(2) Å, c = 11.450(2) Å, and β = 113.63(1)°. researchgate.net The crystal structure provided definitive proof of the keto form in the solid state, complementing the NMR data from solution. researchgate.net The structural integrity of derivatives can also be confirmed using this technique.

Table 2: Crystal Data and Structure Refinement for the Keto Tautomer of this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₇NO₅ |

| Formula weight | 209.16 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 15.113(2) |

| b (Å) | 5.149(2) |

| c (Å) | 11.450(2) |

| β (°) | 113.63(1) |

| Volume (ų) | 815.4(3) |

| Z | 4 |

| Calculated density (Mg/m³) | 1.704 |

Data obtained from single-crystal X-ray diffraction analysis. researchgate.net

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound and its derivatives, the presence of the aromatic ring and the nitro group gives rise to characteristic absorption bands.

Research indicates that monitoring deprotonation-induced shifts in the maximum absorbance (λmax), typically in the 300–350 nm range, can be used to study the compound. The conjugation in the molecule significantly influences its UV-Vis spectrum. libretexts.org The nitro group, being an electron-withdrawing group, can affect the electronic transitions of the phenyl ring. The specific λmax and molar absorptivity are dependent on the solvent and the pH of the solution. While specific λmax values for this compound are not detailed in the provided search results, it is a key technique for characterization. chemimpex.com

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for the separation, identification, and purification of this compound from reaction mixtures and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and its derivatives. Purity levels of ≥ 98% or ≥ 99% are often confirmed by HPLC. chemimpex.comnetascientific.comsigmaaldrich.com

Reverse-phase (RP) HPLC is a common mode of analysis. One method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.com For applications compatible with mass spectrometry, phosphoric acid is replaced with formic acid. sielc.com